molecular formula C20H19N3O2 B11139677 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one

4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one

Cat. No.: B11139677
M. Wt: 333.4 g/mol
InChI Key: PHWTZXXIRLCAPV-UHFFFAOYSA-N
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Description

4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one is a synthetic organic compound that features a unique structure combining an indole moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Benzylation: The indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Piperazine: The benzylated indole is coupled with piperazine-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-5-carboxylic acid derivatives.

    Reduction: Formation of 4-[(1-benzyl-1H-indol-5-yl)methanol]piperazin-2-one.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Benzyl-1H-indol-3-yl)carbonyl]piperazin-2-one: Similar structure but with the indole carbonyl group at the 3-position.

    4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperidine-2-one: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

4-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one is unique due to the specific positioning of the carbonyl group and the combination of the indole and piperazine rings. This unique structure may confer distinct biological activities and interactions compared to similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(1-benzylindole-5-carbonyl)piperazin-2-one

InChI

InChI=1S/C20H19N3O2/c24-19-14-23(11-9-21-19)20(25)17-6-7-18-16(12-17)8-10-22(18)13-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,24)

InChI Key

PHWTZXXIRLCAPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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